

# Initial Toxicological Profile of Acrinathrin: A Technical Guide

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Compound of Interest		
Compound Name:	Acrinathrin	
Cat. No.:	B052264	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicological profile of **Acrinathrin**, a synthetic pyrethroid insecticide and acaricide. The information is compiled from initial regulatory studies and is intended to inform researchers, scientists, and drug development professionals.

## **Acute Toxicity**

Acute toxicity studies assess the potential for adverse effects from a single or short-term exposure to a substance. For **Acrinathrin**, these studies have been conducted via oral, dermal, and inhalation routes.

**Data Summary** 

Study Type	Species	Endpoint	Value (mg/kg bw or mg/L)	Classification
Acute Oral Toxicity	Rat	LD50	> 5000	Not Classified
Acute Dermal Toxicity	Rat	LD50	> 2000	Not Classified
Acute Inhalation Toxicity	Rat	LC50 (4-hour)	> 1.21	Not Classified



#### **Experimental Protocols**

The methodologies for these acute toxicity studies generally follow the OECD guidelines.

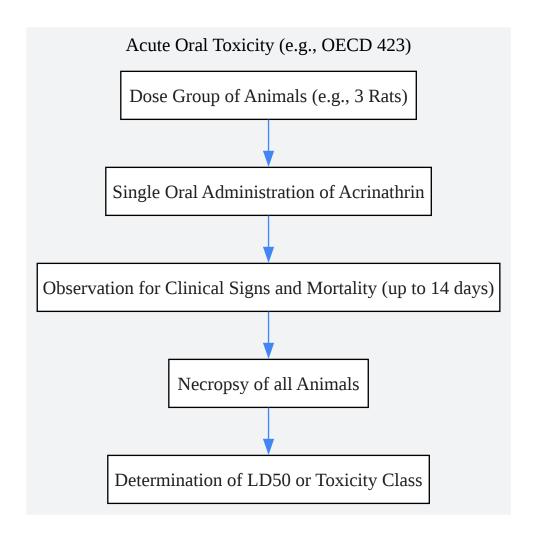
The acute toxic class method was likely employed. This stepwise procedure uses a small number of animals (typically rats) per step. The substance is administered orally at one of a series of defined dose levels. The presence or absence of mortality in the initial group determines the dose for the subsequent group of animals. Observations for signs of toxicity and mortality are conducted for up to 14 days.

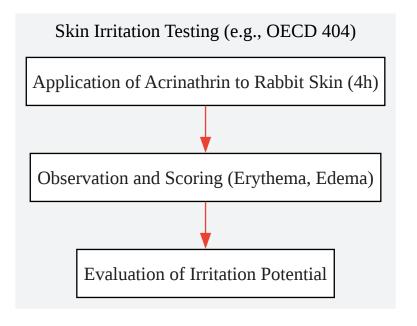
In this study, the test substance is applied to a shaved area of the skin (at least 10% of the body surface area) of the test animal (typically rabbit or rat) for 24 hours under a semi-occlusive dressing. A limit test is often performed at 2000 mg/kg body weight. Animals are observed for signs of toxicity and mortality for 14 days following administration.

Rats are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a defined period, typically 4 hours. Multiple concentration levels are tested to determine the  $LC_{50}$ . Animals are observed for toxic effects and mortality during and after exposure for a period of up to 14 days.

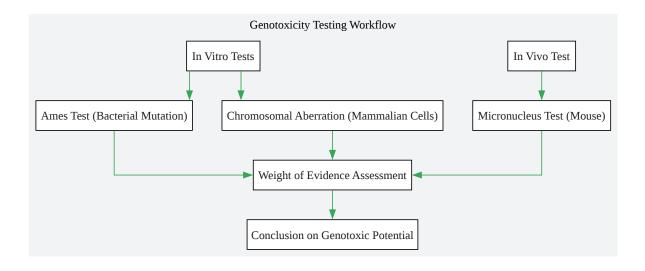
### **Experimental Workflow Diagram**











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